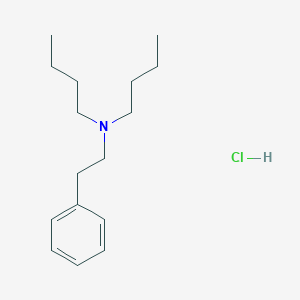

Benzeneethanamine, N,N-dibutyl-, hydrochloride

Description

Historical Development and Research Context

The historical development of Benzeneethanamine, N,N-dibutyl-, hydrochloride must be understood within the broader context of phenethylamine research, which has evolved significantly over the past century. While specific historical milestones for this particular compound are not extensively documented in the available literature, its development can be contextualized within the progression of phenethylamine chemistry.

Research into phenethylamine derivatives gained momentum in the early 20th century, with significant advances occurring in the mid-to-late 1900s as scientists began systematically exploring structure-activity relationships within this chemical class. The development of synthetic methodologies for N,N-disubstituted phenethylamines represents an important direction in this research trajectory, as the introduction of alkyl groups at the nitrogen position can substantially alter a compound's physicochemical properties and potential biological activities.

The synthesis of tertiary amine derivatives of phenethylamine, including those with N,N-dibutyl substitution, likely emerged from efforts to create compounds with specific properties for applications in various fields. The preparation of the hydrochloride salt form represents a standard approach to improving stability and solubility characteristics of amine compounds, enhancing their utility in experimental settings.

Table 2: Chronological Context of Phenethylamine Research

| Time Period | Key Developments in Phenethylamine Research | Relevance to N,N-disubstituted Derivatives |

|---|---|---|

| Early 20th Century | Initial characterization of phenethylamine and recognition of its relationship to neurotransmitters | Foundation for understanding basic structure-activity relationships |

| Mid-20th Century | Expansion of synthetic methodologies for creating substituted phenethylamines | Development of approaches for N-alkylation of phenethylamines |

| Late 20th Century | Systematic exploration of structure-activity relationships in phenethylamine derivatives | Increased interest in N,N-disubstituted phenethylamines for various applications |

| Early 21st Century | Integration of computational methods in studying phenethylamine derivatives | Enhanced understanding of physicochemical properties of compounds like Benzeneethanamine, N,N-dibutyl-, hydrochloride |

| Contemporary Era | Application of advanced analytical techniques for characterization of phenethylamine derivatives | Continued research into specialized applications of N,N-disubstituted phenethylamines |

The synthesis of Benzeneethanamine, N,N-dibutyl-, hydrochloride likely follows established synthetic routes for tertiary amines, potentially involving alkylation of phenethylamine or its derivatives. Although specific synthetic pathways for this compound are not detailed in the available literature, general approaches to N,N-dialkylation of phenethylamines may involve reductive amination, alkylation with alkyl halides, or other standard methods in organic synthesis. Source indicates that similar N,N-disubstituted phenethylamines can be synthesized through reactions involving appropriate alkyl halides and primary amines, suggesting comparable methodologies might be applicable for the synthesis of N,N-dibutylphenethylamine.

Contemporary research continues to explore the potential applications of structurally diverse phenethylamine derivatives. The registration of Benzeneethanamine, N,N-dibutyl-, hydrochloride with various chemical databases and repositories indicates its ongoing relevance in chemical research and regulatory contexts, highlighting the compound's position within the broader landscape of phenethylamine derivative research.

Position in Phenethylamine Derivative Classification

Benzeneethanamine, N,N-dibutyl-, hydrochloride occupies a distinct position within the comprehensive classification system of phenethylamine derivatives. The classification of these compounds is typically based on the pattern and nature of substitutions on the core phenethylamine structure, which consists of a phenyl ring connected to an amino group via a two-carbon chain.

According to source , substituted phenethylamines (or simply phenethylamines) constitute a chemical class of organic compounds based on the phenethylamine structure, composed of all derivative compounds formed by replacing hydrogen atoms in the phenethylamine core with various substituents. The structural formula of any substituted phenethylamine contains a phenyl ring joined to an amino (NH) group via a two-carbon sidechain, allowing classification according to substitution patterns on the phenyl ring, sidechain, or amino group.

Table 3: Hierarchical Classification of Phenethylamine Derivatives

| Classification Level | Categories | Examples |

|---|---|---|

| Primary Structure | Phenethylamine | Phenethylamine (PEA) |

| Ring Substitution | Mono-, Di-, Tri-, Tetra-substituted | 4-methylphenethylamine, 3,4-dimethoxyphenethylamine |

| Chain Substitution | α-substituted, β-substituted | Amphetamine (α-methyl), β-hydroxyphenethylamine |

| Nitrogen Substitution | Primary, Secondary, Tertiary amines | Phenethylamine, N-methylphenethylamine, N,N-dimethylphenethylamine |

| Combined Substitutions | Various combinations | N,N-dimethyl-4-bromophenethylamine |

| Salt Forms | Hydrochloride, sulfate, etc. | Phenethylamine hydrochloride |

Within this classification framework, Benzeneethanamine, N,N-dibutyl-, hydrochloride is categorized as:

- A tertiary amine derivative (N,N-disubstituted)

- With two butyl groups at the nitrogen position

- In the hydrochloride salt form

This specific substitution pattern distinguishes it from other phenethylamine derivatives such as those with ring substitutions (e.g., methoxy groups in 2,5-dimethoxy-4-methylphenethylamine) or chain modifications (e.g., α-methyl substitution in amphetamines). The N,N-dibutyl substitution pattern significantly alters the compound's physicochemical properties compared to the parent phenethylamine structure, affecting characteristics such as lipophilicity, pKa, and potential biological interactions.

Table 4: Structural Comparison of Selected Phenethylamine Derivatives

| Compound | N-Substitution | Ring Substitution | Chain Substitution | Salt Form |

|---|---|---|---|---|

| Phenethylamine | None (primary amine) | None | None | Various (including HCl) |

| N,N-Dimethylphenethylamine | Two methyl groups | None | None | Various (including HCl) |

| N,N-Dibutylphenethylamine HCl | Two butyl groups | None | None | Hydrochloride |

| Amphetamine | None (primary amine) | None | α-methyl | Various (including sulfate) |

| Methamphetamine | One methyl group | None | α-methyl | Various (including HCl) |

| 2,5-Dimethoxy-4-methylphenethylamine | None (primary amine) | 2,5-dimethoxy-4-methyl | None | Various (including HCl) |

From a functional classification perspective, Benzeneethanamine, N,N-dibutyl-, hydrochloride belongs to the arylalkylamines subgroup of phenethylamine derivatives. This classification is based on structure-activity relationship studies that have analyzed the functional characteristics of different phenethylamine derivatives. Source indicates that researchers have analyzed the structure-activity relationships of β-phenethylamine derivatives, dividing compounds into groups including arylalkylamines, 2-(alkyl amino)-1-arylalkan-1-one derivatives, and alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivatives.

Source further classifies this compound as a cationic surfactant, specifically an "Aryl Aliphatic Tertiary Amine Salt," highlighting its potential surface-active properties that may be relevant in various applications. This functional classification extends beyond the structural classification, providing insight into the compound's potential utility in specific research contexts.

Research Significance in Biochemical Sciences

Benzeneethanamine, N,N-dibutyl-, hydrochloride presents several areas of research significance in biochemical sciences, though specific research findings are not extensively documented in the available literature. Its structural characteristics and physicochemical properties suggest potential utility in various research contexts.

As a cationic surfactant with "excellent antistatic, dispersing, emulsifying, anticorrosive, lubricating, solubilizing abilities", this compound may have applications in biochemical research involving membrane interactions, protein solubilization, or lipid biochemistry. The presence of two hydrophobic butyl chains attached to a tertiary amine, combined with a phenethyl group, creates an amphiphilic structure that could facilitate interactions with biological membranes and macromolecules.

Table 5: Physicochemical Properties Relevant to Biochemical Applications

The biodegradability of Benzeneethanamine, N,N-dibutyl-, hydrochloride may be relevant in environmental biochemistry research, particularly in studies examining the fate of cationic surfactants in biological systems and the environment. This property suggests potential applications in sustainable chemistry and biodegradation studies, especially when considering the environmental impact of surfactants and their metabolites.

In the context of structure-activity relationship studies, this compound may serve as a model for examining the influence of N,N-dibutyl substitution on the properties and activities of phenethylamine derivatives. The presence of two butyl groups at the nitrogen position would be expected to significantly alter the compound's lipophilicity, pKa, and potential interactions with biological targets compared to the parent phenethylamine or derivatives with different substitution patterns.

Table 6: Quality Standards and Test Methods for Research Applications

While phenethylamine derivatives are often associated with effects on monoaminergic neurotransmitter systems, the specific pharmacological profile of Benzeneethanamine, N,N-dibutyl-, hydrochloride is not well-documented in the available literature. According to source , phenethylamine acts as a central nervous system stimulant in humans, and many substituted phenethylamines exhibit psychoactive properties through modulation of monoamine neurotransmitter systems. However, the N,N-dibutyl substitution would be expected to alter potential interactions with monoamine transporters and receptors compared to other phenethylamine derivatives, potentially resulting in a unique pharmacological profile that warrants further investigation.

Properties

IUPAC Name |

N-butyl-N-(2-phenylethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N.ClH/c1-3-5-13-17(14-6-4-2)15-12-16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUFZDJROJSXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065721 | |

| Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14180-18-8 | |

| Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14180-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, N,N-dibutyl-, hydrochloride typically involves the alkylation of benzeneethanamine with butyl halides under basic conditions. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{C}_4\text{H}_9\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 + 2 \text{HBr} ] The resulting N,N-dibutylbenzeneethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 \cdot \text{HCl} ]

Industrial Production Methods: Industrial production of Benzeneethanamine, N,N-dibutyl-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Types of Reactions:

Oxidation: Benzeneethanamine, N,N-dibutyl-, hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: N,N-dibutylbenzeneethanamine N-oxide.

Reduction: N,N-dibutylbenzeneethanamine.

Substitution: Various substituted benzeneethanamines depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Organic Reagent : Benzeneethanamine, N,N-dibutyl-, hydrochloride serves as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing other compounds. It can be utilized in the preparation of amines and other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Analytical Chemistry

Analytical Standards : Benzeneethanamine, N,N-dibutyl-, hydrochloride is used as an analytical standard in laboratories for various assays and tests. Its purity and consistent properties make it suitable for calibration in chromatographic techniques.

Forensic Applications : The compound is also utilized in forensic science to identify and quantify substances within biological samples. Its presence can indicate the use of certain drugs or compounds in toxicology reports.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzeneethanamine, N,N-dibutyl-, hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Benzeneethanamine, N,N-dibutyl-, hydrochloride with structurally related compounds:

*Hypothetical data inferred from analogs.

Key Observations:

- Alkyl Chain Impact: Longer alkyl chains (e.g., butyl in the target compound vs. The hydrochloride salt mitigates this by improving water solubility .

- Ring Substitutions : Methoxy groups on the benzene ring (e.g., in ’s compound) alter electronic properties, affecting receptor binding. The target compound’s unsubstituted ring may resemble classic amphetamines in activity .

- Molecular Weight : Higher molecular weight in the target compound (~269.86 g/mol) compared to simpler analogs (e.g., 185.66 g/mol for methamphetamine) may influence pharmacokinetics, such as half-life and distribution .

Pharmacological and Functional Differences

- Phentermine Hydrochloride : The α,α-dimethyl substitution reduces central nervous system (CNS) stimulation, favoring peripheral adrenergic activity for appetite suppression .

- Methamphetamine Hydrochloride : The N,α-dimethyl configuration enhances CNS penetration, leading to potent stimulant effects .

- Target Compound (N,N-dibutyl) : The bulky butyl groups could limit CNS penetration, directing activity toward peripheral targets (e.g., adrenergic receptors in smooth muscle). Alternatively, it may serve as a surfactant due to its amphiphilic structure.

Biological Activity

Benzeneethanamine, N,N-dibutyl-, hydrochloride (commonly referred to as dibutyl benzeneethanamine) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Dibutyl benzeneethanamine is classified as an aromatic amine, characterized by the presence of a benzene ring attached to an ethylamine structure with two butyl groups. Its chemical formula is CHN·HCl, and it is typically encountered in the form of hydrochloride salt. The structural representation can be summarized as follows:

- Chemical Formula : CHN·HCl

- Molecular Weight : 233.76 g/mol

Pharmacological Profile

The biological activity of dibutyl benzeneethanamine has been explored in various studies, highlighting several key areas:

-

Neuropharmacological Effects :

- Dibutyl benzeneethanamine exhibits serotonergic activity, which may influence mood and behavior. Similar compounds have been shown to release serotonin and norepinephrine, suggesting potential applications in treating mood disorders .

- Research indicates that derivatives of benzeneethanamine can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.

- Antimicrobial Activity :

- Cardiovascular Effects :

The mechanisms through which dibutyl benzeneethanamine exerts its biological effects are not fully elucidated; however, several pathways have been proposed:

- Serotonin Receptor Modulation : The compound may act as a serotonin receptor agonist, influencing serotonin pathways involved in mood regulation.

- Adrenergic Receptor Interaction : Evidence suggests that dibutyl benzeneethanamine may interact with adrenergic receptors, which play a crucial role in cardiovascular responses.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of dibutyl benzeneethanamine and related compounds:

- A study on novel psychoactive substances highlighted the serotonergic activity of similar compounds, indicating potential therapeutic applications in depression and anxiety disorders .

- In vitro studies have shown that modifications to the amine structure can enhance antimicrobial efficacy, suggesting that dibutyl benzeneethanamine could be optimized for better performance against pathogens .

Data Table: Summary of Biological Activities

Q & A

Q. How do structural modifications (e.g., halogen substitution) alter receptor binding affinity?

- Introduce halogens (e.g., 4-iodo or 4-chloro substituents) to assess impacts on serotonin or dopamine receptor binding via radioligand assays. For instance, 4-iodo analogs demonstrate enhanced receptor selectivity in neuroimaging studies .

- Computational modeling (e.g., molecular docking) predicts binding interactions before synthetic validation .

Methodological Notes

- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to ensure accuracy .

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling hydrochloride salts to mitigate respiratory or dermal exposure risks .

- Ethical Compliance : Secure institutional review board (IRB) approval for studies involving vertebrate animals or human-derived tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.